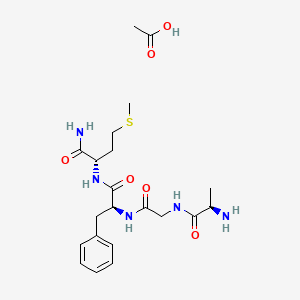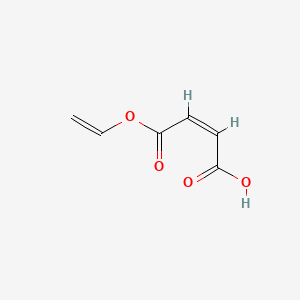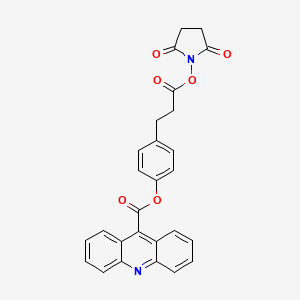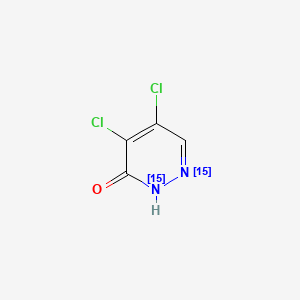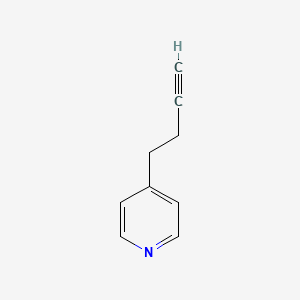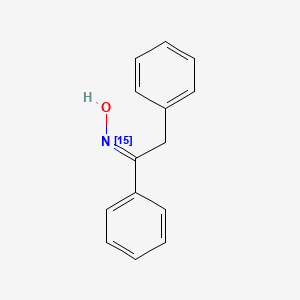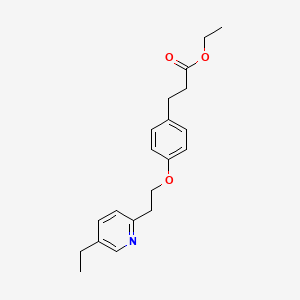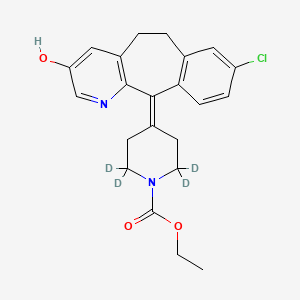
3-Hydroxy Loratadine-D4
Overview
Description
3-Hydroxy Loratadine-D4 is a labelled analogue of 3-Hydroxy Loratadine, which is an intermediate for the preparation of 3-Hydroxy Desloratadine . It is a light yellow solid and a brown oil with a molecular formula of C19H15D4ClN2O and C22H19D4ClN2O3 respectively. The molecular weight is 330.84 and 402.91 respectively.
Synthesis Analysis
The synthesis of 3-Hydroxy Loratadine-D4 involves several steps . The metabolite is prepared from 3-methyl pyridine in twelve steps . The synthesis of loratadine analogues involves several reagents and conditions .Molecular Structure Analysis
The molecular structure of 3-Hydroxy Loratadine-D4 is complex, with multiple rings and functional groups . It includes a piperidine ring, a cyclohepta ring, and a pyridine ring .Chemical Reactions Analysis
The reactive properties of Loratadine, the parent compound of 3-Hydroxy Loratadine-D4, have been investigated using both density functional theory (DFT) calculations and molecular dynamics (MD) simulations . The oxidation is likely to occur in the piperidine and cycloheptane rings .Physical And Chemical Properties Analysis
3-Hydroxy Loratadine-D4 is soluble in DMSO (Slightly), Methanol (Slightly) , and in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . It has a melting point of >220˚C (dec.) .Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism in Hepatocyte Models : Loratadine is metabolized to 3-hydroxydesloratadine (3-OH-DL), primarily in the liver. A study using a hepatocyte micropatterned co-culture model demonstrated extensive metabolism of loratadine, forming 3-OH-DL-glucuronide. This model highlighted the potential for in vitro systems to replicate in vivo metabolite formation, including species-specific differences (Aratyn-Schaus & Ramanathan, 2016).
Pharmacokinetics and Tissue Distribution : A study established a new LC-MS/MS method to investigate the pharmacokinetics and tissue distribution of loratadine and its metabolites, including 3-OH-DL. This research aids in understanding the body's exposure to loratadine metabolites and their distribution in tissues such as the liver and spleen (Zhang et al., 2020).
Role of Cytochrome P450 Enzymes : Loratadine's metabolism involves cytochrome P450 enzymes. Research identified enzymes responsible for its oxidative metabolism and the formation of active metabolites, providing insight into the biochemical pathways loratadine undergoes in the body (Yumibe et al., 1996).
Biotransformation Studies
- Microbial Biotransformation : A study exploring the biotransformation of loratadine by fungi found that certain fungi can convert loratadine into its active metabolite, desloratadine, and other metabolites like 3-hydroxy desloratadine. This sheds light on the potential of microbial systems for producing pharmacologically active substances from loratadine (Keerthana & Vidyavathi, 2018).
Mechanistic Studies
Investigation of Loratadine Reactivity : A theoretical study on loratadine's reactivity aimed to understand its degradation properties using DFT and MD simulations. It provided insights into the molecule's stability, structure, charge distribution, and potential degradation pathways, which are crucial for predicting its behavior in different environments (Armaković et al., 2016).
Effects on Cytosolic Ca2+ Levels and Leukotriene Release : Research explored loratadine's effects beyond its anti-histamine activity, discovering its ability to modulate histamine release from human basophils and influence cytosolic calcium levels. These findings contribute to understanding loratadine's anti-allergic properties (Miadonna et al., 1994).
Inhibitory Effect on Histamine Release : Another study demonstrated loratadine's capacity to inhibit histamine release from human basophils, highlighting a potential mechanism for its anti-inflammatory activity and its broader pharmacological profile (Letari et al., 1994).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVQHZYLIQAEG-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Loratadine-D4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



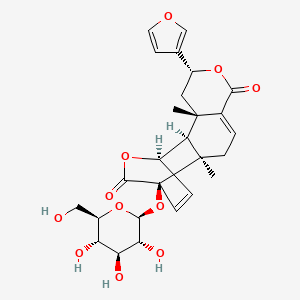
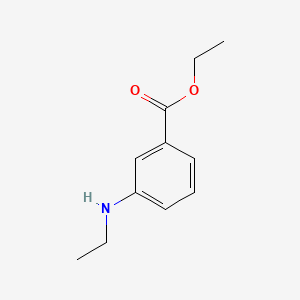
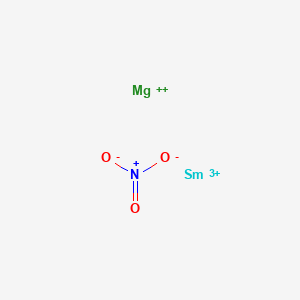
![2H-Oxireno[4,5]pyrano[3,2-c]pyridine(9CI)](/img/no-structure.png)
